2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene
Overview
Description
2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene is an organic compound with the molecular formula C16H17BrO. It is a derivative of benzene, featuring a bromine atom, an ethyl group, a methyl group, and a benzyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the benzyloxy group. One common method is the bromination of 2-ethyl-6-methylphenol, followed by the reaction with benzyl bromide in the presence of a base such as potassium carbonate. The reaction conditions often include solvents like acetone or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding ethyl-methyl-benzene derivatives.
Scientific Research Applications
2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1-Benzyloxy-4-bromo-2-ethyl-5-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
Methyl 4-bromobenzoate: Contains a bromine atom and a methoxycarbonyl group.
Uniqueness
2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C16H17BrO |
---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17BrO/c1-3-14-10-15(17)9-12(2)16(14)18-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
UXIJUFZZFMWTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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